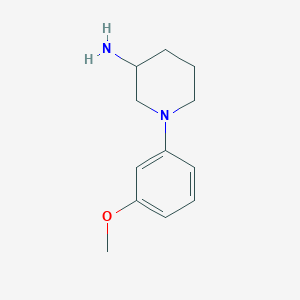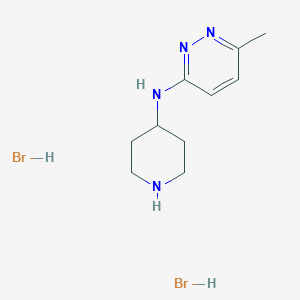
4-Nitrophenyl alpha-D-Glucuronide
Overview
Description
4-Nitrophenyl alpha-D-Glucuronide is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It acts as a chromogenic substrate for alpha-D-glucosidase .
It is a colorimetric substrate for the measurement of alpha-glucuronidase activity .
Molecular Structure Analysis
The molecular formula of this compound is C12H13NO9 . Its molecular weight is 315.23 .Chemical Reactions Analysis
This compound serves as a substrate for glycosidases . Upon enzymatic hydrolysis of this substrate, 4-nitrophenol is produced .Physical And Chemical Properties Analysis
This compound is a white to light yellow powder or crystal . It is soluble in methanol . The storage temperature is below -10°C .Scientific Research Applications
Enzyme Assays
4-Nitrophenyl alpha-D-Glucuronide serves as a valuable substrate in various enzyme assays. Biely et al. (2000) developed a precise alpha-glucuronidase assay using this substrate coupled with the efficient hydrolysis by beta-xylosidase, which was instrumental in measuring hemicellulolytic alpha-glucuronidase activity (Biely, Hirsch, la Grange, van Zyl, & Prior, 2000). Similarly, Fraňová, Puchart, & Biely (2016) developed assays for glucuronoyl esterases using methyl esters of chromogenic 4-nitrophenyl and 5-bromo-4-chloro-3-indolyl β-D-glucuronides, demonstrating its application in biotechnological research (Fraňová, Puchart, & Biely, 2016).
Mechanism of Action
Target of Action
The primary target of 4-Nitrophenyl alpha-D-Glucuronide is the enzyme alpha-glucuronidase . Alpha-glucuronidase is a type of glycosidase enzyme that catalyzes the hydrolysis of the glycosidic bond in glucuronides, a diverse family of naturally occurring small molecules that play important roles in various biological processes.
Mode of Action
This compound interacts with its target, alpha-glucuronidase, through a process known as enzymatic hydrolysis . In this process, the enzyme cleaves the glycosidic bond in this compound, leading to the release of 4-nitrophenol .
Biochemical Pathways
The enzymatic hydrolysis of this compound by alpha-glucuronidase is part of the larger glucuronidation pathway. This pathway is crucial for the detoxification and elimination of potentially harmful substances in the body. The hydrolysis of this compound results in the production of 4-nitrophenol, a compound that can be further metabolized or excreted .
Pharmacokinetics
As a substrate for alpha-glucuronidase, it is likely that this compound is metabolized into 4-nitrophenol and glucuronic acid, which can then be excreted from the body .
Result of Action
The enzymatic action of alpha-glucuronidase on this compound results in the production of 4-nitrophenol . This compound is yellow-colored, and its formation can be monitored spectrophotometrically, making this compound a useful tool for measuring the activity of alpha-glucuronidase in biochemical assays .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the activity of alpha-glucuronidase, and thus the rate of hydrolysis of this compound, can be affected by factors such as pH and temperature . Furthermore, the presence of other substances in the reaction environment, such as inhibitors or activators of alpha-glucuronidase, can also influence the action of this compound .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
4-Nitrophenyl alpha-D-Glucuronide plays a significant role in biochemical reactions. It serves as a substrate for the enzyme alpha-glucuronidase . Upon cleavage by the enzyme, it releases the yellow-colored 4-nitrophenol, whose absorbance can be monitored spectrophotometrically .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily related to its role as a substrate for alpha-glucuronidase
Molecular Mechanism
The molecular mechanism of action of this compound is primarily through its interaction with the enzyme alpha-glucuronidase . The enzyme cleaves this compound, releasing 4-nitrophenol . This process can be monitored spectrophotometrically, providing a convenient and sensitive method for studying alpha-glucuronidase activity .
Metabolic Pathways
This compound is involved in the metabolic pathway related to the activity of the enzyme alpha-glucuronidase
Properties
IUPAC Name |
(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO9/c14-7-8(15)10(11(17)18)22-12(9(7)16)21-6-3-1-5(2-4-6)13(19)20/h1-4,7-10,12,14-16H,(H,17,18)/t7-,8-,9-,10+,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUILVWOWLUOEU-GBVMLCMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@H]([C@H]([C@@H]([C@@H](O2)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693695 | |
| Record name | 4-Nitrophenyl beta-L-gulopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71484-85-0 | |
| Record name | 4-Nitrophenyl beta-L-gulopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


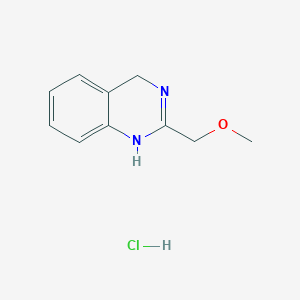
![2-[(3-Methoxyphenyl)methyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1423102.png)
![Methyl({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl})amine dihydrobromide](/img/structure/B1423103.png)

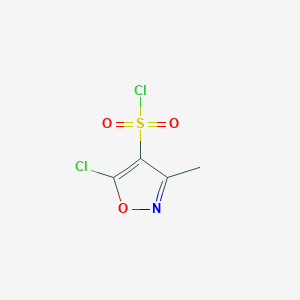

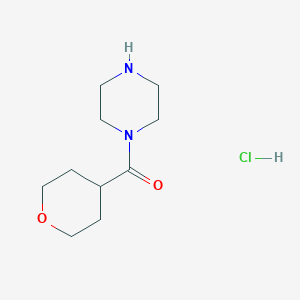
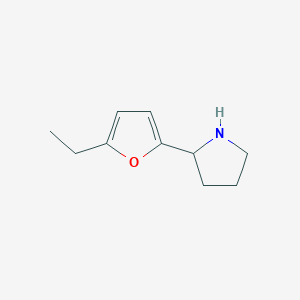
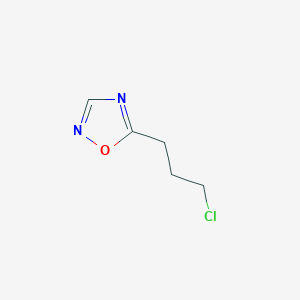
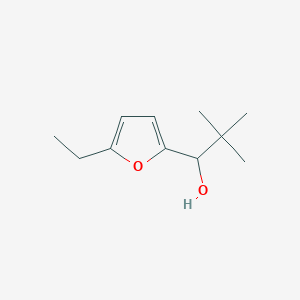
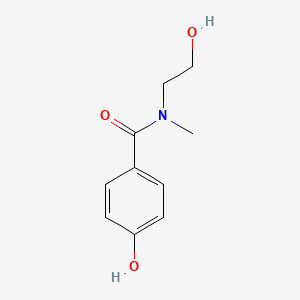
![[4-(Oxolan-3-yloxy)phenyl]boronic acid](/img/structure/B1423121.png)
